

AF647-NHS Ester (triTEA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF647-NHS ester *triTEA*

Cat. No.: B15556392

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols of AF647-NHS ester (triTEA), a widely used far-red fluorescent dye.

AF647-NHS ester (triTEA) is a bright and photostable far-red fluorescent dye that is an analogue of Alexa Fluor 647.^{[1][2]} It is extensively utilized in biological research for the fluorescent labeling of biomolecules.^[3] The N-hydroxysuccinimidyl (NHS) ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[4][5][6]} The triethylammonium (triTEA) salt form refers to the presence of a triethylammonium counterion.^[7] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and applications in studying cellular signaling pathways.

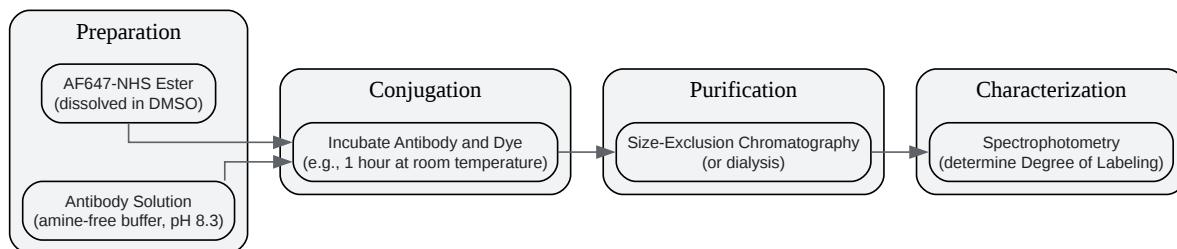
Core Properties and Specifications

AF647-NHS ester is characterized by its excellent photophysical properties, including high water solubility and pH insensitivity over a wide range, making it a versatile tool for various biological applications.^{[3][5][6]}

Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C58H94N6O16S4 (with triTEA)	[7]
Molecular Weight	~1259.66 g/mol (with triTEA)	[8] [7]
Solubility	Good in water and DMSO	
Storage Conditions	Store at -20°C in the dark, desiccated.	[9]

Photophysical Properties


Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~650 nm	[1]
Emission Maximum (λ_{em})	~668 nm	[1]
Molar Extinction Coefficient (ϵ)	~270,000 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Fluorescence Quantum Yield (Φ)	~0.33	[11]
Recommended Laser Lines	633 nm or 647 nm	[5]

Bioconjugation with AF647-NHS Ester

The NHS ester of AF647 reacts with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond. This reaction is pH-dependent, with an optimal pH range of 8.0-8.5. [\[11\]](#)

General Workflow for Antibody Labeling

The following diagram illustrates a typical workflow for labeling an antibody with AF647-NHS ester.

[Click to download full resolution via product page](#)

A general workflow for antibody conjugation with AF647-NHS ester.

Detailed Experimental Protocol: IgG Antibody Labeling

This protocol is adapted from established methods for labeling immunoglobulin G (IgG) antibodies.^{[4][7]}

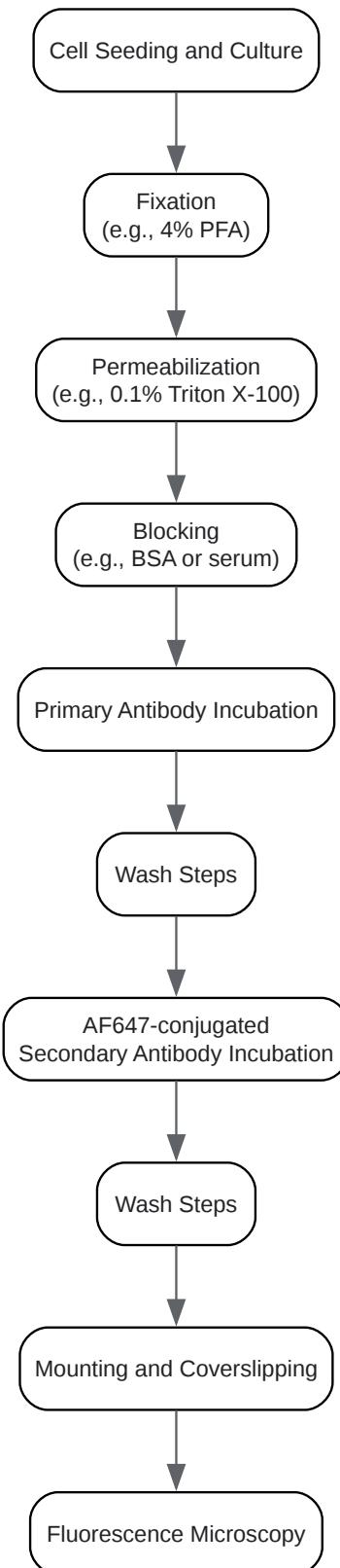
Materials:

- IgG antibody in an amine-free buffer (e.g., PBS)
- AF647-NHS ester (triTEA)
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Antibody Preparation:

- Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.^[7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.^[11]
- Dye Preparation:
 - Warm a vial of AF647-NHS ester to room temperature.
 - Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - Add the AF647-NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.^[11]
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.^[7]
- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody, which will elute first.
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).
 - Calculate the DOL using the following formula: $DOL = (A_{\text{max}} \text{ of conjugate} \times \text{Molar mass of protein}) / (\epsilon_{\text{dye}} \times (A_{280} \text{ of conjugate} - (A_{\text{max}} \times CF_{280})))$
 - A_{max} = Absorbance at ~650 nm
 - A_{280} = Absorbance at 280 nm

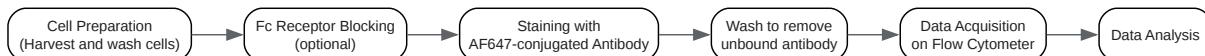

- Molar mass of protein (IgG \approx 150,000 g/mol)
- ϵ_{dye} = Molar extinction coefficient of AF647 (\sim 270,000 $\text{cm}^{-1}\text{M}^{-1}$)[10]
- CF_280 = Correction factor for dye absorbance at 280 nm (typically around 0.03-0.05 for Alexa Fluor 647)

Applications in Signaling Pathway Analysis

AF647-labeled antibodies are powerful tools for studying cellular signaling pathways through techniques like fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Workflow

The following diagram outlines a typical immunofluorescence staining workflow for visualizing a target protein in fixed cells.

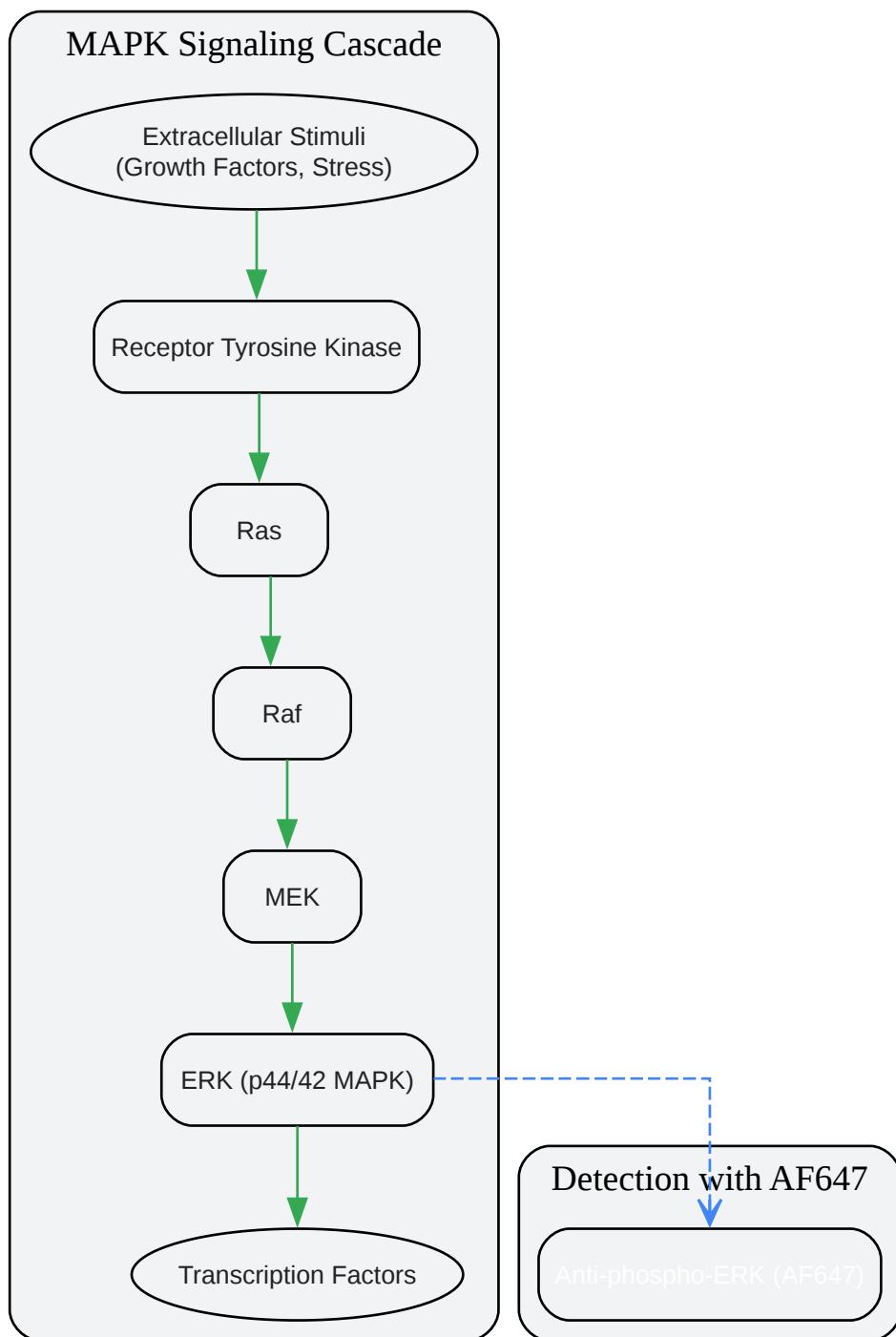


[Click to download full resolution via product page](#)

A typical workflow for immunofluorescence microscopy.

Flow Cytometry Workflow

This diagram illustrates a standard workflow for cell surface staining for flow cytometry analysis.

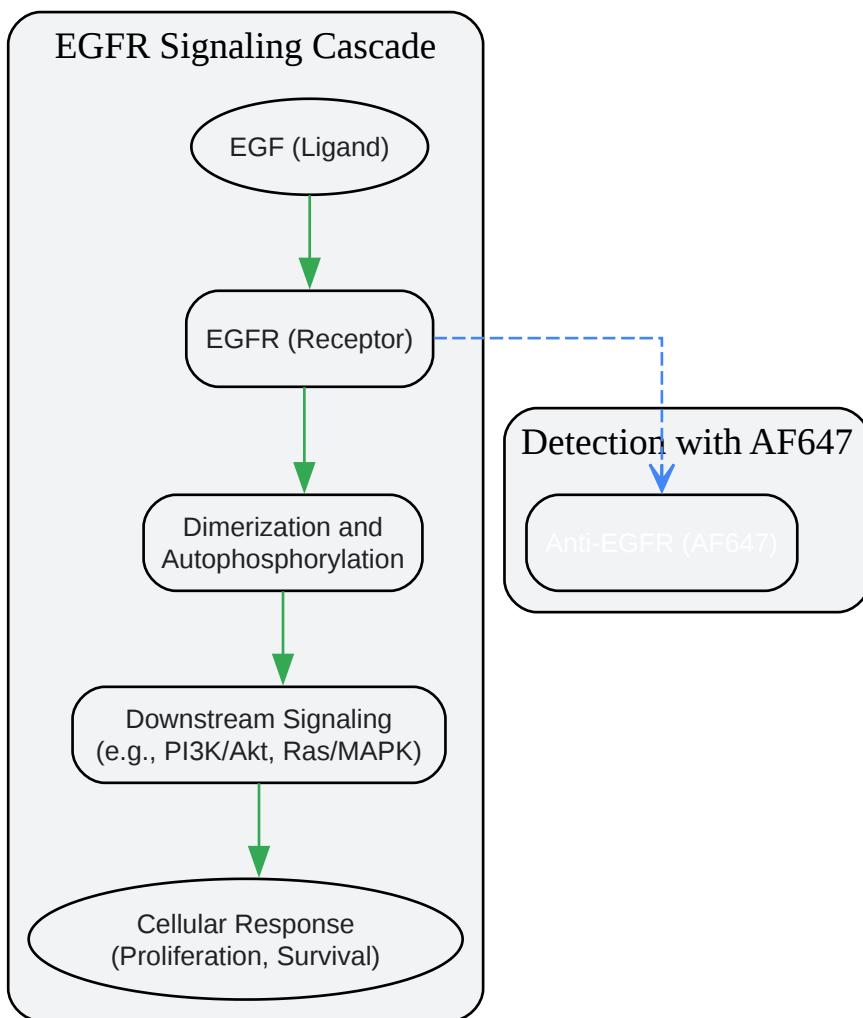


[Click to download full resolution via product page](#)

A general workflow for flow cytometry analysis.

Studying the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.^{[1][4]} AF647-conjugated antibodies targeting total or phosphorylated forms of key MAPK proteins like ERK1/2 and p38 are used to analyze the activation state of this pathway by flow cytometry.^{[9][12]}



[Click to download full resolution via product page](#)

Detection of activated ERK in the MAPK pathway using an AF647-labeled antibody.

Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell growth, survival, and migration.[11][13] Dysregulation of this pathway is often implicated in cancer. AF647-labeled antibodies against EGFR can be used to study receptor expression levels and internalization in cancer cells.[2][14]

[Click to download full resolution via product page](#)

Targeting EGFR with an AF647-conjugated antibody for analysis.

Conclusion

AF647-NHS ester (triTEA) is a high-performance, far-red fluorescent dye essential for modern biological research. Its bright, stable fluorescence and amine-reactive nature make it an ideal choice for labeling antibodies and other proteins for a wide range of applications, including

fluorescence microscopy and flow cytometry. The detailed protocols and application examples provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this powerful tool in their studies of cellular processes and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MAPK Family Alexa Fluor® 647 Conjugated Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. MAPK Family Alexa Fluor® 647 Conjugated Antibody Sampler Kit (#12207) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. abpbio.com [abpbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. AF647-NHS ester (triTEA) () for sale [vulcanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p44/42 MAPK (Erk1/2) (137F5) Rabbit Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 10. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [AF647-NHS Ester (triTEA): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556392#what-is-af647-nhs-ester-tritea\]](https://www.benchchem.com/product/b15556392#what-is-af647-nhs-ester-tritea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com